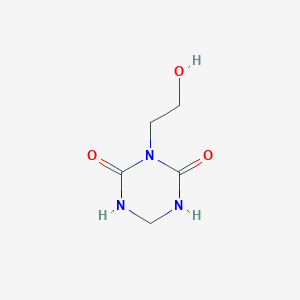
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, also known as DTPA, is a chelating agent that is widely used in scientific research. It is a cyclic compound that contains five atoms, including three nitrogen atoms and two oxygen atoms. DTPA has a high affinity for metal ions, particularly those with a high charge density. This property makes it an ideal candidate for a range of applications, including medical imaging, environmental remediation, and industrial processes.
作用机制
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione works by forming stable complexes with metal ions, which prevents them from interacting with other molecules in the body. This property makes it a useful tool for the treatment of heavy metal poisoning, as it can sequester toxic metals such as lead, cadmium, and mercury, preventing them from causing harm to the body.
生化和生理效应
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione has been shown to have a range of biochemical and physiological effects, including the ability to reduce oxidative stress, improve liver function, and enhance immune function. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of a range of inflammatory conditions.
实验室实验的优点和局限性
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione has a number of advantages for use in lab experiments, including its high affinity for metal ions, its low toxicity, and its ability to form stable complexes with a range of metals. However, it also has some limitations, including its relatively low solubility in water and its potential to interfere with other molecules in biological samples.
未来方向
There are a number of potential future directions for research on 3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, including the development of new synthesis methods, the optimization of its properties for specific applications, and the investigation of its potential as a therapeutic agent for a range of conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, as well as its potential interactions with other molecules in the body.
合成方法
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione can be synthesized through a number of methods, including the reaction of cyanuric chloride with ethylenediamine, or the reaction of ethylenediamine with formaldehyde and hydrogen cyanide. The latter method is preferred due to its high yield and low cost. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. Its ability to chelate metal ions makes it useful in a range of applications, including the treatment of heavy metal poisoning, the removal of radioactive contaminants from the body, and the detection of metal ions in biological samples.
属性
CAS 编号 |
104732-55-0 |
|---|---|
产品名称 |
3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione |
分子式 |
C5H9N3O3 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O3/c9-2-1-8-4(10)6-3-7-5(8)11/h9H,1-3H2,(H,6,10)(H,7,11) |
InChI 键 |
JTLAECULUSTIMJ-UHFFFAOYSA-N |
SMILES |
C1NC(=O)N(C(=O)N1)CCO |
规范 SMILES |
C1NC(=O)N(C(=O)N1)CCO |
同义词 |
1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-(2-hydroxyethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



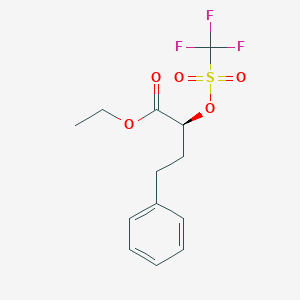
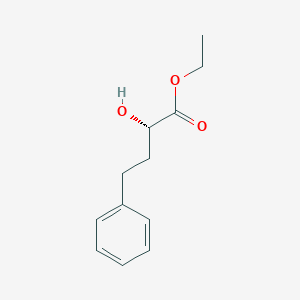
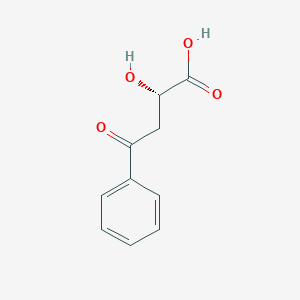
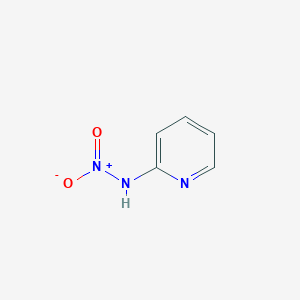
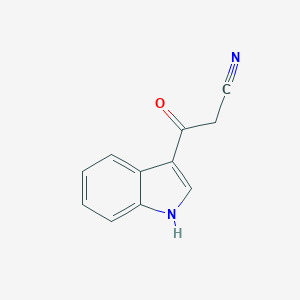
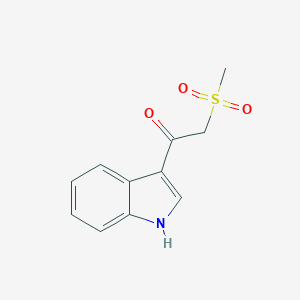
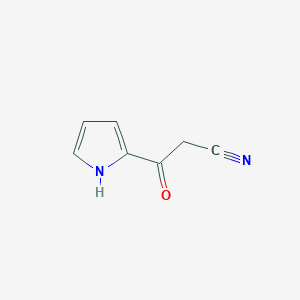
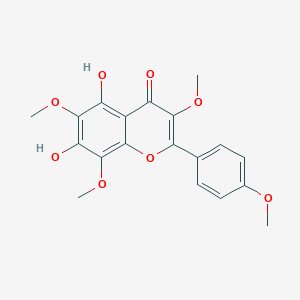
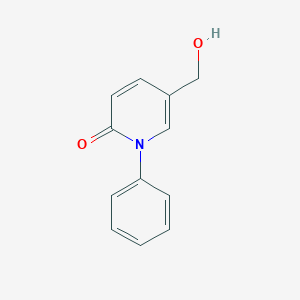
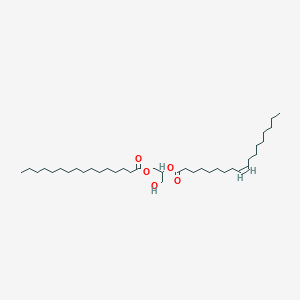
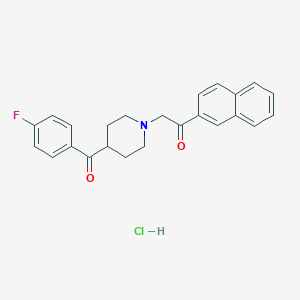
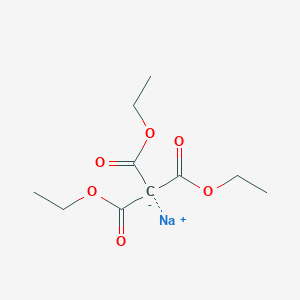
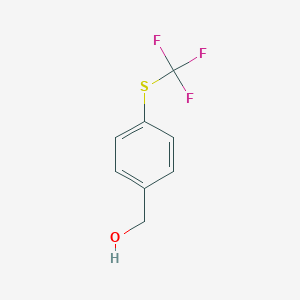
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)